molecular formula C10H8N2 B1589889 1,2-Benzenedicarbonitrile, 4,5-dimethyl- CAS No. 36360-43-7

1,2-Benzenedicarbonitrile, 4,5-dimethyl-

Cat. No. B1589889
CAS RN: 36360-43-7
M. Wt: 156.18 g/mol
InChI Key: NNTKZPQZOSKWDE-UHFFFAOYSA-N
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Description

1,2-Benzenedicarbonitrile, 4,5-dimethyl- (BDMD) is an organic compound with a wide range of applications in scientific research. It is a colorless, odorless, and crystalline solid with a melting point of 78 °C. BDMD is a versatile compound used in the synthesis of organic compounds, and its properties make it an important tool in laboratory experiments. BDMD has been used in a variety of scientific research applications, including drug development and the study of biological systems.

Scientific Research Applications

Electrochemical Reduction Mechanisms

Studies have explored the electrochemical properties of related compounds, such as isophthalonitrile, which undergo radical-radical coupling during electrochemical reduction. This process is crucial for understanding the kinetics and thermodynamics of electrode processes, with implications for energy storage and conversion technologies (Gennaro et al., 1984).

Intramolecular Charge Transfer

Research into compounds like 4-(Dimethyl-amino)benzonitrile, a prototype molecule for dual fluorescence, has shed light on the nature of low-lying singlet states and intramolecular charge transfer (ICT). Such insights are pivotal for developing advanced fluorescent materials and sensors (Köhn & Hättig, 2004).

High Voltage Lithium Ion Batteries

In the realm of energy storage, derivatives of benzonitrile have been investigated as electrolyte additives to enhance the cyclic stability and performance of lithium-ion batteries. This research is instrumental in designing more reliable and efficient batteries for various applications (Huang et al., 2014).

Fluorescence Spectroscopy and Sensing

Compounds like carboxy SNARF-4F, derived from benzenedicarboxylic acid, have been studied for their fluorescent pH probing capabilities. These findings are critical for the development of sensitive and selective fluorescent probes for biological and chemical sensors (Marcotte & Brouwer, 2005).

Reaction Kinetics and Mechanisms

The bromination kinetics and mechanisms of dimethylterephthalonitrile versus dimethylbenzene highlight the impact of substituents on chemical reactivity. This research provides valuable insights into organic synthesis and the design of chemical reactions (Villalba et al., 2018).

properties

IUPAC Name

4,5-dimethylbenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-7-3-9(5-11)10(6-12)4-8(7)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTKZPQZOSKWDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20484727
Record name 1,2-Benzenedicarbonitrile, 4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzenedicarbonitrile, 4,5-dimethyl-

CAS RN

36360-43-7
Record name 1,2-Benzenedicarbonitrile, 4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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